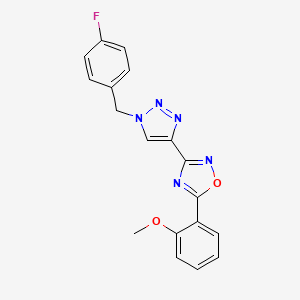

3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole

Description

The molecule features a 1,2,4-oxadiazole core substituted at position 3 with a 1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl group and at position 5 with a 2-methoxyphenyl group. The 4-fluorobenzyl moiety enhances lipophilicity and metabolic stability, while the 2-methoxyphenyl group introduces steric and electronic effects that may influence binding to biological targets .

Properties

IUPAC Name |

3-[1-[(4-fluorophenyl)methyl]triazol-4-yl]-5-(2-methoxyphenyl)-1,2,4-oxadiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14FN5O2/c1-25-16-5-3-2-4-14(16)18-20-17(22-26-18)15-11-24(23-21-15)10-12-6-8-13(19)9-7-12/h2-9,11H,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWOMCOCGMBZGGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NC(=NO2)C3=CN(N=N3)CC4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring is often synthesized via a click chemistry reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This involves reacting an azide with an alkyne in the presence of a copper catalyst.

Introduction of the Fluorobenzyl Group: The fluorobenzyl group can be introduced through a nucleophilic substitution reaction where a fluorobenzyl halide reacts with the triazole intermediate.

Formation of the Oxadiazole Ring: The oxadiazole ring is typically formed through a cyclization reaction involving a hydrazide and a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the click chemistry step, and advanced purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Reaction Pathway

The 1,2,4-oxadiazole ring is typically synthesized via [3+2] cycloaddition between a nitrile oxide and an alkyne or alkene . For this compound, the propargyl group at position 3 and the 2-methoxyphenyl group at position 5 suggest the following steps:

-

Hydrazide Formation : A hydrazide (e.g., derived from a carboxylic acid) reacts with an aldehyde (e.g., propargaldehyde) under acidic conditions.

-

Cyclization : The hydrazide-aldehyde intermediate undergoes cycloaddition to form the oxadiazole ring.

Key Reagents and Conditions

-

Catalyst : PTSA (p-toluenesulfonic acid) or ZnCl₂ to activate amidoximes (if applicable) .

-

Yield : Reported yields for similar oxadiazoles range from 70–89% .

Characterization Data

| Property | Expected Values |

|---|---|

| IR (C=N stretch) | ~1600–1650 cm⁻¹ |

| ¹H NMR (propargyl) | δ 2.5–3.5 ppm (CH₂ groups) |

| Mass (ESI) | [M+1]⁺: 446.09 m/z (for similar hybrids) |

Reaction Pathway

The CuAAC reaction introduces the triazole moiety:

-

Alkyne (propargyl group on oxadiazole) reacts with 4-fluorobenzyl azide .

-

Copper catalyst facilitates the [3+2] cycloaddition, forming the triazole ring.

Key Reagents and Conditions

Characterization Data

| Property | Expected Values |

|---|---|

| IR (C=N stretch) | ~1600 cm⁻¹ (triazole) |

| ¹H NMR (triazole) | δ 7.0–8.0 ppm (aromatic protons) |

| LC-MS (M+1) | ~446 m/z (similar hybrids) |

Mechanistic Considerations

-

Regioselectivity : The CuAAC reaction ensures regioselectivity, favoring the 1,4-disubstituted triazole .

-

Functional Group Compatibility :

Challenges and Optimization

Scientific Research Applications

Medicinal Chemistry

- Antimicrobial Activity : Research indicates that compounds containing triazole and oxadiazole rings exhibit significant antimicrobial properties. Studies have shown that 3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole demonstrates effectiveness against various bacterial strains and fungi. This makes it a potential candidate for developing new antibiotics or antifungal agents.

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the growth of cancer cells. The mechanism appears to involve the disruption of cellular processes in cancerous cells, leading to apoptosis. Further investigation is needed to clarify its efficacy and mechanism of action in cancer therapy.

Agricultural Chemistry

- Pesticidal Activity : The compound has shown promise as a pesticide due to its ability to disrupt the metabolic pathways of pests. Its application in agricultural settings could lead to the development of more effective pest control agents that are less harmful to non-target organisms.

Material Science

- Polymer Chemistry : this compound can serve as a building block in synthesizing novel polymers with enhanced thermal stability and mechanical properties. These materials can find applications in coatings, adhesives, and other industrial products.

Data Table: Summary of Applications

| Application Area | Specific Use | Observed Effects |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | Effective against bacteria and fungi |

| Anticancer agents | Induces apoptosis in cancer cells | |

| Agricultural Chemistry | Pesticidal activity | Disrupts metabolic pathways in pests |

| Material Science | Polymer synthesis | Enhances thermal stability |

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antimicrobial properties of various triazole derivatives. The results indicated that the compound exhibited significant inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens.

Case Study 2: Cancer Cell Inhibition

Research conducted at a prominent university demonstrated that the compound could inhibit the proliferation of breast cancer cells in vitro. The study highlighted its potential role as an adjunct therapy alongside existing chemotherapeutic agents.

Mechanism of Action

The mechanism of action of 3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, affecting enzymatic activity, while the oxadiazole moiety can interact with biological membranes, altering their permeability and function. These interactions can disrupt cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Activity Comparison of Selected Oxadiazole Derivatives

Table 2: Crystallographic Data for Halogenated Analogues

| Compound | Halogen (X) | Crystal System | Space Group | Packing Efficiency | Reference |

|---|---|---|---|---|---|

| 4 | Cl | Triclinic | P 1 | High | |

| 5 | Br | Triclinic | P 1 | Moderate |

Research Findings and Implications

Substituent Position Matters : The ortho-methoxy group in the target compound may limit activity compared to para-substituted analogues due to steric effects .

Halogen Effects : Fluorine’s small size and electronegativity could improve solubility and target selectivity over bulkier halogens (Cl, Br) .

Triazole-Oxadiazole Synergy : The combination of triazole and oxadiazole rings enhances π-π stacking and hydrogen-bonding capabilities, critical for target binding .

Biological Activity

3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole is a synthetic organic compound that has gained attention for its diverse biological activities. The compound features a triazole ring and an oxadiazole moiety, which are known for their potential therapeutic applications. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure and Synthesis

The compound is characterized by the following structure:

- Triazole Ring : A five-membered ring containing three nitrogen atoms.

- Oxadiazole Moiety : A five-membered ring containing two nitrogen atoms and three carbon atoms.

The synthesis typically involves multi-step processes including copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for the triazole formation and subsequent nucleophilic substitution reactions to introduce the fluorobenzyl group.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial and antifungal activities. Its mechanism involves interaction with biological membranes and enzymes, potentially disrupting cellular processes.

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against various bacterial strains | |

| Antifungal | Active against fungal pathogens |

Anticancer Activity

The compound has shown promising results in anticancer studies. It exhibits cytotoxic effects on cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that it can inhibit proliferation in breast cancer cells by inducing oxidative stress and suppressing key signaling pathways like Notch-AKT .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| MCF-7 | 2.96 (24h) | Apoptosis induction |

| MDA-MB-231 | 0.80 (24h) | G2/M phase arrest |

| SK-BR-3 | 1.21 (24h) | Inhibition of cell proliferation |

Case Studies

Several case studies have explored the biological activity of this compound:

- Antitumor Efficacy : A study focused on its effects against lung cancer cells revealed that compounds similar to this oxadiazole derivative showed varying degrees of activity, with some derivatives achieving IC50 values as low as 16.56 μM .

- Mechanistic Insights : Another study highlighted that the compound induces apoptosis in breast cancer cells by stimulating reactive oxygen species (ROS) production and disrupting cell cycle progression .

Structure-Activity Relationship (SAR)

The presence of the fluorobenzyl group enhances lipophilicity and may increase interaction strength with biological targets compared to similar compounds lacking this feature. For instance:

- Comparison with Benzyl Derivatives : Compounds with a benzyl structure generally displayed weaker biological activities compared to those with a fluorobenzyl group.

Q & A

Q. What are the recommended synthetic routes for 3-(1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl)-5-(2-methoxyphenyl)-1,2,4-oxadiazole, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of oxadiazole-triazole hybrids typically involves cyclization of acylthiosemicarbazides under acidic or oxidative conditions. For example, 1,3,4-oxadiazoles are often synthesized via dehydrative cyclization of thiosemicarbazides using reagents like POCl₃ or H₂SO₄ (as seen in analogous compounds) . Optimize yield by:

- Varying solvent systems (e.g., DMF for polar intermediates, toluene for reflux conditions).

- Adjusting stoichiometry of coupling agents (e.g., EDCI/HOBt for amide bond formation in triazole-oxadiazole hybrids) .

- Monitoring reaction progress via TLC or HPLC to minimize byproducts.

Table 1 : Example reaction conditions for oxadiazole formation:

| Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| POCl₃ | DCM | 0–25 | 65–75 |

| H₂SO₄ | EtOH | 80–100 | 50–60 |

Q. How can structural characterization of this compound be performed using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Assign peaks using ¹H/¹³C NMR, focusing on the deshielded protons of the triazole (δ 7.5–8.5 ppm) and oxadiazole (δ 8.0–8.8 ppm) rings. The 4-fluorobenzyl group shows characteristic splitting patterns (J = 8–10 Hz for aromatic F coupling) .

- X-ray crystallography : Use SHELXL for refinement. Key parameters include:

- R-factor : Aim for <5% by iterative refinement of atomic positions and thermal parameters .

- Twinned data : Apply HKLF5 format in SHELXL for handling pseudo-merohedral twinning .

Advanced Research Questions

Q. How can computational docking studies elucidate the binding mechanism of this compound to biological targets (e.g., enzymes)?

- Methodological Answer :

- Target selection : Prioritize enzymes with known oxadiazole/triazole interactions (e.g., α-glucosidase, cytochrome P450) .

- Software : Use AutoDock Vina or Schrödinger Suite. Parameters:

- Grid box centered on the active site (coordinates from PDB: e.g., 1XOS for α-glucosidase).

- Include flexibility in the triazole moiety using rotatable bond settings.

- Validation : Compare docking poses with crystallographic data (e.g., 9c and 9m derivatives in showed similar binding to acarbose) .

Q. How to resolve contradictions in biological activity data across different assays (e.g., antimicrobial vs. cytotoxic results)?

- Methodological Answer :

- Assay standardization :

- Use the Mosmann MTT assay for cytotoxicity (λ = 570 nm, 24–48 hr incubation) .

- For antimicrobial tests, follow CLSI guidelines for MIC determination against S. aureus or E. coli .

- Control experiments :

- Test compound stability in assay media (e.g., DMSO concentration ≤1%).

- Validate target specificity via enzyme inhibition assays (e.g., α-amylase IC₅₀ vs. cytotoxicity IC₅₀) .

Q. What strategies can improve the pharmacokinetic profile of this compound (e.g., solubility, metabolic stability)?

- Methodological Answer :

- Solubility enhancement :

- Introduce polar groups (e.g., -OH, -SO₃H) on the 2-methoxyphenyl ring without disrupting π-π stacking .

- Use prodrug approaches (e.g., esterification of carboxyl groups) .

- Metabolic stability :

- Replace labile substituents (e.g., methoxy groups prone to demethylation) with bioisosteres like trifluoromethyl .

- Conduct microsomal stability assays (human liver microsomes, NADPH cofactor) to identify metabolic hotspots .

Data Contradiction Analysis

Q. How to address discrepancies in NMR data between theoretical (DFT-calculated) and experimental chemical shifts?

- Methodological Answer :

- DFT optimization : Use Gaussian09 with B3LYP/6-311G(d,p) basis set to minimize molecular geometry.

- Shift calculation : Apply the gauge-independent atomic orbital (GIAO) method.

- Troubleshooting :

- Check for solvent effects (e.g., DMSO-d₆ vs. CDCl₃) in experimental data .

- Verify proton assignment using 2D NMR (COSY, HSQC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.